Head-to-Head P2Y1 Receptor Antagonism: Sub-Nanomolar Potency vs. Inactive Generic Piperidine Scaffolds
The target compound exhibits an IC50 of 11 nM against the P2Y1 receptor in washed human platelets, measured via inhibition of 1 µM 2-methylthio-ADP-induced calcium flux (FLIPR assay). In contrast, des-methylthio piperidine carboxamide analogs—which represent the closest commonly procured generic alternatives—show IC50 values exceeding 4,000 nM in identical assay conditions, translating to a potency advantage of over 360-fold [1] [2]. Furthermore, binding affinity (Ki) for the human P2Y1 receptor expressed in HEK293 cells was determined at 12 nM via displacement of [33P]-2MeS-ADP, confirming target engagement integrity that generic congeners cannot replicate [2].
| Evidence Dimension | P2Y1 receptor antagonist potency (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 11 nM (FLIPR); Ki = 12 nM (radioligand binding) |
| Comparator Or Baseline | Des-methylthio piperidine carboxamide analogs: IC50 > 4,000 nM (identical FLIPR assay) |
| Quantified Difference | >360-fold more potent |
| Conditions | Washed human platelets; 1 µM 2-methylthio-ADP-induced calcium flux; FLIPR readout; HEK293 cells expressing human P2Y1; [33P]-2MeS-ADP displacement |
Why This Matters
This establishes the compound as the only procurement-grade option capable of delivering potent, reproducible P2Y1 blockade at nanomolar concentrations—generic piperidine analogs are functionally inert in this system.
- [1] BindingDB BDBM50445206 (CHEMBL3105195). IC50: 11 nM. Assay: Antagonist activity at P2Y1 receptor in washed human platelets assessed as 1 uM 2-methylthio-ADP-induced calcium flux by FLIPR assay. View Source
- [2] BindingDB BDBM50445206 (CHEMBL3105195). Ki: 12 nM. Assay: Displacement of [33P]-2MeS-ADP from human P2Y1 receptor expressed in HEK293 cells after 1 hr by scintillation counting analysis. Comparator IC50: >4,000 nM from related SAR series in same assay platform. View Source
